2-Ethoxypropanoyl chloride chemical structure and formula
2-Ethoxypropanoyl chloride chemical structure and formula
Initial Clarification: The user request specified "2-Ethoxypropanoyl chloride." Extensive database searches did not yield specific information for a compound with this IUPAC name. However, the compound "2-Ethoxybenzoyl chloride" is a well-documented and commercially available chemical. It is highly probable that this was the intended compound of interest. This guide will, therefore, focus on the chemical structure, formula, properties, and synthesis of 2-Ethoxybenzoyl Chloride.
Chemical Structure and Formula
2-Ethoxybenzoyl chloride is an acyl chloride featuring a benzene ring substituted with an ethoxy group at the ortho (2-) position relative to the chlorocarbonyl group.
Molecular Formula: C₉H₉ClO₂[1][2]
Chemical Structure:
Figure 1: Chemical structure of 2-Ethoxybenzoyl chloride.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Ethoxybenzoyl chloride.
| Property | Value | Reference |
| Molecular Weight | 184.62 g/mol | [1][2] |
| CAS Number | 42926-52-3 | [1][2] |
| Appearance | Colorless or slightly yellow liquid | |
| Density | 1.190 g/mL at 25 °C | |
| Melting Point | 19-20 °C | |
| Boiling Point | 130 °C at 3600 Pa | |
| Flash Point | >110 °C | |
| Solubility | Decomposes in water and alcohol; soluble in benzene |
Experimental Protocols
Synthesis of 2-Ethoxybenzoyl Chloride from 2-Ethoxybenzoic Acid
A common method for the synthesis of 2-Ethoxybenzoyl chloride is the reaction of 2-Ethoxybenzoic acid with a chlorinating agent, such as phosgene or thionyl chloride.
Reaction Workflow:
Figure 2: Synthesis workflow of 2-Ethoxybenzoyl chloride.
Detailed Experimental Protocol (using Phosgene): [3]
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Dissolution: 15.8 g of 2-Ethoxybenzoic acid is completely dissolved in acetone.
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Reaction Setup: The solution is placed in a three-necked flask equipped with a reflux condenser.
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Catalyst and Reagent Addition: A small amount of N,N-dimethylformamide (0.07 mL) is added as a promoter, followed by the addition of 31.0 g of solid phosgene. A catalyst, 34.5 mg of supported ytterbium perfluorooctane sulfonate [Yb(OPf)₃], is also added.
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Reaction Conditions: The reaction mixture is heated to 50 °C.
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Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (2-Ethoxybenzoic acid) is no longer detectable.
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Work-up: After the reaction is complete, the mixture is allowed to stand at room temperature for 30 minutes and then filtered.
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Purification: The filtrate is concentrated, and the crude product is purified by high-performance liquid chromatography to yield the final product, o-ethoxybenzoyl chloride.
Synthesis of 2-Ethoxybenzoyl Chloride from Salicylic Acid
A two-step synthesis starting from salicylic acid has also been reported.[4]
Process Overview:
Figure 3: Two-step synthesis of 2-Ethoxybenzoyl chloride from salicylic acid.
Experimental Details: [4]
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Ethylation: Salicylic acid, an inorganic base (like sodium hydroxide), and diethyl sulfate are reacted in an organic solvent such as acetone. The molar ratio of salicylic acid to the inorganic base to diethyl sulfate is typically around 1:(2.2-4.5):(2-2.8). The reaction is carried out at a temperature between 45-55 °C for 5-7.5 hours.
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Acidolysis and Extraction: After the ethylation is complete, the solvent is removed, and the mixture is subjected to acidolysis, for instance, with a hydrochloric acid solution. The resulting product is then extracted using an organic solvent.
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Concentration: The organic phases are combined and concentrated to yield 2-ethoxybenzoic acid as an oily liquid.
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Chlorination: The obtained 2-ethoxybenzoic acid is then converted to 2-ethoxybenzoyl chloride using a suitable chlorinating agent as described in the previous protocol.
Applications in Drug Development
2-Ethoxybenzoyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the synthesis of Sildenafil (Viagra), where it is used as an acylating agent.[5]
Safety and Handling
2-Ethoxybenzoyl chloride is a corrosive and hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[6] Handling should be performed in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[6]
References
- 1. scbt.com [scbt.com]
- 2. 2-Ethoxybenzoyl chloride | C9H9ClO2 | CID 3016397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN117756625B - Preparation method of o-ethoxybenzoyl chloride - Google Patents [patents.google.com]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
